molecular formula C21H20BrN3O2 B2513713 3-(1-(2-(2-bromophenyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one CAS No. 2034518-02-8

3-(1-(2-(2-bromophenyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one

Cat. No.: B2513713
CAS No.: 2034518-02-8
M. Wt: 426.314
InChI Key: GNSYWIGMOKHISC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(2-(2-Bromophenyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one is a quinazolinone derivative characterized by a piperidin-3-yl group substituted at position 3 of the quinazolinone core. The piperidine moiety is further functionalized with a 2-(2-bromophenyl)acetyl group, introducing a brominated aromatic system. This structural motif is common in bioactive molecules targeting receptors or enzymes, such as α1-adrenergic receptors or carbonic anhydrases, due to the electron-withdrawing bromine atom and the acetyl-piperidine’s conformational flexibility .

Properties

IUPAC Name

3-[1-[2-(2-bromophenyl)acetyl]piperidin-3-yl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN3O2/c22-18-9-3-1-6-15(18)12-20(26)24-11-5-7-16(13-24)25-14-23-19-10-4-2-8-17(19)21(25)27/h1-4,6,8-10,14,16H,5,7,11-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSYWIGMOKHISC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC=CC=C2Br)N3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(2-bromophenyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This can be achieved by cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative.

    Attachment of the Bromophenyl Group: The bromophenyl group is usually introduced via a Friedel-Crafts acylation reaction using 2-bromobenzoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-(2-bromophenyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be employed to modify the quinazolinone core or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce various substituents to the bromophenyl group.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of quinazolinone derivatives, including those similar to 3-(1-(2-(2-bromophenyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one. For instance, a series of synthesized quinazolinones exhibited significant activity against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, indicating their potential as antibacterial agents . This suggests that compounds with similar structures may also possess noteworthy antimicrobial effects.

Anti-inflammatory Effects

Quinazolinone derivatives have been evaluated for their anti-inflammatory activities. Compounds related to this compound have shown promising results in reducing inflammation in animal models, making them candidates for treating inflammatory diseases . The mechanism often involves inhibition of pro-inflammatory cytokines, which could be beneficial in conditions like rheumatoid arthritis.

Anticancer Potential

The compound's structure suggests it may interact with biological targets involved in cancer proliferation. Research on similar quinazolinone derivatives has indicated their effectiveness against various cancer cell lines, primarily through mechanisms that induce apoptosis or inhibit cell cycle progression . This positions compounds like this compound as potential leads in anticancer drug development.

Synthetic Methodologies

The synthesis of quinazolinone derivatives often involves multi-step reactions that can include cyclization processes and functional group modifications. Recent advancements have introduced metal-catalyzed approaches that enhance yield and reduce reaction times. For example, transition metal-catalyzed reactions have been employed successfully to synthesize functionalized quinazolines under mild conditions, which could be adapted for synthesizing this compound .

Case Study: Antimicrobial Evaluation

A study evaluated a series of quinazolinone derivatives for antimicrobial activity using the cup-plate agar diffusion method. The results indicated that certain derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, supporting the hypothesis that structural modifications can enhance biological activity .

Case Study: Anti-inflammatory Activity

In another investigation, several quinazolinones were tested for their ability to reduce paw edema in a carrageenan-induced rat model. The findings demonstrated that specific modifications to the quinazolinone structure led to enhanced anti-inflammatory effects comparable to established anti-inflammatory drugs like ibuprofen .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsKey Findings
AntimicrobialQuinazolinonesSignificant activity against Staphylococcus aureus and Pseudomonas aeruginosa
Anti-inflammatoryQuinazolinonesReduced paw edema comparable to ibuprofen
AnticancerSimilar QuinazolinesInduced apoptosis in cancer cell lines

Mechanism of Action

The mechanism of action of 3-(1-(2-(2-bromophenyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Bromine vs. Chlorine : The 2-bromophenyl group in the target compound may enhance lipophilicity and receptor binding compared to chlorinated analogues (e.g., compound in ), but reduce metabolic stability .

Antibacterial Activity

  • Fluorophenyl/Chlorophenyl Analogues : Compounds 9a and 9h () showed potent activity against Proteus vulgaris and Bacillus subtilis (inhibition zones: 1.1–1.4 cm), attributed to electron-withdrawing groups enhancing membrane penetration. The target compound’s bromophenyl group may exhibit similar or superior activity due to greater hydrophobicity.

Antihypertensive Activity

  • α1-Adrenergic Blockers : Compounds 23 and 24 () demonstrated prolonged α1-blocking effects (comparable to prazosin) via chloro-substituted dihydroisoxazole moieties. The target compound lacks this motif, suggesting divergent mechanisms.

Carbonic Anhydrase Inhibition

  • Thio-Substituted Analogues : Aliphatic thio groups (KI = 6.4–14.2 nM, ) outperformed benzylthio derivatives (KI = 66.5–173.4 nM). The target compound’s acetyl-piperidine group may reduce CA affinity due to steric hindrance.

Physicochemical and Pharmacokinetic Properties

  • Solubility : Bromine’s hydrophobicity may reduce aqueous solubility compared to methoxy or hydroxyl-substituted derivatives (e.g., ).

Biological Activity

3-(1-(2-(2-bromophenyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one is a complex organic compound that exhibits significant potential in medicinal chemistry. This compound belongs to the quinazolinone class, known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties. This article aims to explore the biological activity of this compound through various studies and findings.

Molecular Structure and Properties

The molecular formula of this compound is C22H20N4O3C_{22}H_{20}N_{4}O_{3}, with a molecular weight of approximately 388.427 g/mol. The structure features a quinazolinone core linked to a piperidine ring and a bromophenyl acetyl group, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The unique combination of functional groups allows for versatile interactions, potentially leading to the modulation of various cellular pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The bromophenyl moiety may facilitate binding to enzyme active sites, inhibiting their function.
  • Receptor Modulation : The quinazolinone core can interact with receptor sites, affecting downstream signaling pathways.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer activity. For instance, studies have shown that quinazolinone derivatives can induce apoptosis in cancer cells by enhancing caspase activity and causing morphological changes indicative of cell death .

Table 1: Summary of Anticancer Activity Studies

CompoundCell LineIC50 (µM)Mechanism of Action
7dMDA-MB-2311.0Induces apoptosis via caspase activation
10cHepG210.0Inhibits cell cycle progression

Antibacterial Activity

The compound's potential as an antibacterial agent has also been explored. Similar quinazolinones have demonstrated inhibitory effects against various bacterial strains, including MRSA. The mechanism typically involves disruption of cell wall biosynthesis .

Table 2: Antibacterial Activity Overview

CompoundBacterial StrainMIC (µg/mL)Action
Compound AS. aureus30Inhibits cell wall synthesis
Compound BE. coli25Disrupts biofilm formation

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical or preclinical settings:

  • Study on MDA-MB-231 Cells : The compound was tested for its ability to induce apoptosis in breast cancer cells, resulting in significant morphological changes and increased caspase-3 activity at concentrations as low as 1 µM .
  • Antibacterial Efficacy Against MRSA : A related study demonstrated that quinazolinones could inhibit MRSA growth effectively, suggesting potential therapeutic applications in combating antibiotic resistance .

Q & A

Basic Research Questions

Q. What is the synthetic pathway for 3-(1-(2-(2-bromophenyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one, and what key reagents are involved?

  • Methodology : The synthesis typically involves multi-step reactions:

  • Step 1 : Acylation of piperidine derivatives using 2-(2-bromophenyl)acetic acid to form the acetyl-piperidine intermediate.
  • Step 2 : Cyclization with quinazolin-4(3H)-one precursors under basic conditions (e.g., K₂CO₃ or NaH).
  • Phase transfer catalysts (e.g., tetrabutylammonium bromide) are often employed to enhance reaction efficiency and yield .
  • Key reagents : 2-bromophenylacetic acid, piperidine derivatives, and coupling agents like EDCI/HOBt .

Q. What characterization techniques confirm the structural integrity of this compound?

  • Standard methods :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify proton environments and carbon frameworks.
  • High-Resolution Mass Spectrometry (HRMS) : For exact molecular weight confirmation.
  • X-ray crystallography : Resolves 3D conformation, as demonstrated in related quinazolin-4(3H)-one derivatives .
  • Infrared Spectroscopy (IR) : Validates functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Q. What primary biological activities are associated with this compound?

  • Reported activities (based on structural analogs):

  • Anticancer : Inhibition of kinase enzymes (e.g., Chk1) via interactions with the quinazoline core .
  • Antimicrobial : Activity against Gram-positive bacteria due to the bromophenyl moiety’s lipophilicity .
  • Anti-inflammatory : Modulation of COX-2 pathways via piperidine-acetyl group interactions .

Advanced Research Questions

Q. How do structural modifications (e.g., bromophenyl substitution) influence pharmacological activity?

  • Methodological approach :

  • Comparative SAR studies : Synthesize analogs with halogen substitutions (e.g., Cl, F) and test against kinase targets.
  • Molecular docking : Use software (e.g., AutoDock Vina) to predict binding affinities with Chk1 or EGFR kinases .
  • Data interpretation : The 2-bromophenyl group enhances π-π stacking in hydrophobic pockets, improving target selectivity over non-brominated analogs .

Q. What experimental designs address low yield in the final cyclization step?

  • Optimization strategies :

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
  • Temperature control : Gradual heating (60–80°C) to avoid side reactions.
  • Catalyst variation : Replace phase transfer catalysts with microwave-assisted synthesis for faster kinetics .
    • Validation : Monitor reaction progress via TLC and HPLC, adjusting stoichiometry if intermediates degrade .

Q. How can researchers resolve discrepancies in reported biological activity data?

  • Case example : Inconsistent IC₅₀ values for anticancer activity across studies.

  • Root cause analysis : Variability in assay conditions (e.g., cell lines, serum concentrations).
  • Solution : Standardize protocols (e.g., use MTT assays in triplicate with A549 lung cancer cells) and validate via orthogonal methods (e.g., flow cytometry) .
  • Meta-analysis : Cross-reference data with PubChem or ChEMBL entries for consensus values .

Key Research Gaps

  • Pharmacokinetics : Limited data on oral bioavailability and metabolic stability. Proposed studies:

    • In vitro ADME : HepG2 microsomal assays to assess CYP450 interactions.
    • In vivo models : PK profiling in rodents using LC-MS/MS .
  • Toxicity : Screen for off-target effects via high-content screening (HCS) in primary cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.